

## Velusetrag Demonstrates Significant Prokinetic Effects in Placebo-Controlled Trials

Author: BenchChem Technical Support Team. Date: December 2025



For Immediate Release: Researchers and drug development professionals now have access to a comprehensive comparison of the prokinetic effects of **Velusetrag**, a selective 5-HT4 receptor agonist, against a placebo control. This guide synthesizes data from multiple clinical trials, providing a clear overview of **Velusetrag**'s efficacy in accelerating gastrointestinal transit and improving symptoms in patients with gastroparesis and chronic constipation.

**Velusetrag** has been shown to significantly accelerate gastric emptying, colonic transit, and ascending colon emptying compared to placebo in several randomized, double-blind, placebo-controlled studies.[1][2][3] The compound, also known as TD-5108, is a potent and selective serotonin 5-HT4 receptor agonist with high intrinsic activity, a mechanism known to induce prokinetic effects in the gastrointestinal tract.[1]

### **Efficacy in Gastroparesis**

In a Phase 2b study involving 232 patients with diabetic or idiopathic gastroparesis, **Velusetrag** at a 5 mg dose showed a statistically significant improvement in the Gastroparesis Cardinal Symptom Index (GCSI) at week 4 compared to placebo. Specifically, the least-squares mean improvement from baseline in the GCSI-24H composite score was -1.5 for the 5 mg **Velusetrag** group versus -1.1 for the placebo group. While higher doses (15 mg and 30 mg) did not show a statistically significant improvement in symptoms, potentially due to an increase in gastrointestinal side effects, all doses of **Velusetrag** demonstrated an improvement in gastric emptying.



Another Phase 2 study with 34 subjects who had either diabetic or idiopathic gastroparesis found that a 30 mg dose of **Velusetrag** resulted in a significantly greater proportion of patients achieving a 20% or more reduction in gastric emptying half-time (GE t1/2) compared to placebo (52% vs 5%).

## **Efficacy in Chronic Constipation**

**Velusetrag** has also demonstrated prokinetic activity in patients with chronic idiopathic constipation. A 4-week, randomized, double-blind, placebo-controlled, dose-response study showed that **Velusetrag** at doses of 15 mg, 30 mg, and 50 mg resulted in statistically and clinically significant increases in the weekly frequency of spontaneous bowel movements (SBM) compared to placebo. The mean increases were 3.6, 3.3, and 3.5 SBM/week for the 15 mg, 30 mg, and 50 mg doses, respectively, compared to 1.4 SBM/week for the placebo group.

### **Quantitative Data Summary**

The following tables summarize the key quantitative data from clinical trials comparing **Velusetrag** to a placebo control.

Table 1: Efficacy of **Velusetrag** in Gastroparesis (Phase 2b Study)

| Endpoint (at<br>Week 4)                          | Velusetrag (5<br>mg) | Placebo | Treatment<br>Difference | 95%<br>Confidence<br>Interval |
|--------------------------------------------------|----------------------|---------|-------------------------|-------------------------------|
| Change from Baseline in GCSI-24H Composite Score | -1.5                 | -1.1    | -0.4                    | -0.75 to -0.03                |

Table 2: Gastric Emptying Response in Gastroparesis (Phase 2 Study)

| Endpoint                                              | Velusetrag (30 mg) | Placebo |
|-------------------------------------------------------|--------------------|---------|
| Proportion of Subjects with ≥20% Reduction in GE t1/2 | 52%                | 5%      |



Table 3: Efficacy of Velusetrag in Chronic Idiopathic Constipation

| Endpoint<br>(Average over<br>4 Weeks)        | Velusetrag (15<br>mg) | Velusetrag (30<br>mg) | Velusetrag (50<br>mg) | Placebo |
|----------------------------------------------|-----------------------|-----------------------|-----------------------|---------|
| Change from Baseline in Weekly SBM Frequency | 3.6                   | 3.3                   | 3.5                   | 1.4     |

### **Experimental Protocols**

The prokinetic effects of **Velusetrag** were evaluated in multicenter, randomized, double-blind, placebo-controlled clinical trials.

#### Gastroparesis Trials:

- Study Population: Patients with a diagnosis of diabetic or idiopathic gastroparesis, characterized by delayed gastric emptying.
- Intervention: Oral administration of **Velusetrag** (5 mg, 15 mg, or 30 mg) or a matching placebo, typically once daily.
- Primary Efficacy Endpoint: The change from baseline in the Gastroparesis Cardinal Symptom Index (GCSI) 24-hour composite score at week 4.
- Secondary Efficacy Endpoints: Assessment of gastric emptying using scintigraphy (GES) or a [13C]-octanoate breath test.

#### **Chronic Constipation Trials:**

- Study Population: Patients with chronic idiopathic constipation, defined by a low frequency of spontaneous bowel movements.
- Intervention: Daily oral administration of Velusetrag (15 mg, 30 mg, or 50 mg) or a placebo for 4 weeks.



 Primary Efficacy Endpoint: The change from baseline in the weekly frequency of spontaneous bowel movements (SBM) averaged over the 4-week treatment period.

### Visualizing the Mechanism and Experimental Design

To further elucidate the underlying science and study structure, the following diagrams are provided.



Click to download full resolution via product page

Caption: Signaling pathway of Velusetrag's prokinetic effect.





Click to download full resolution via product page

Caption: Generalized workflow for a prokinetic drug clinical trial.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Effects of Velusetrag (TD-5108) on gastrointestinal transit and bowel function in health and pharmacokinetics in health and constipation PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (Open Access) Effects of Velusetrag (TD-5108) on gastrointestinal transit and bowel function in health and pharmacokinetics in health and constipation (2009) | Mhd Louai Manini | 118 Citations [scispace.com]
- 3. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Velusetrag Demonstrates Significant Prokinetic Effects in Placebo-Controlled Trials]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1683485#validating-the-prokinetic-effects-of-velusetrag-against-a-placebo-control]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com